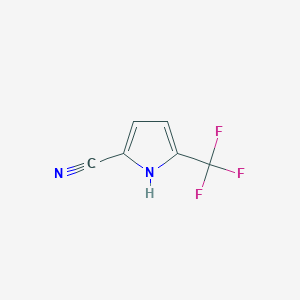

5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Trifluoromethyl groups are commonly found in many pharmaceutical and agrochemical products due to their enhanced lipophilicity, metabolic stability, and pharmacokinetic properties . The trifluoromethyl group is strongly electron-withdrawing, which can significantly affect the properties of the compound .

Synthesis Analysis

While specific synthesis methods for “5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile” are not available, trifluoromethyl groups are generally introduced into organic motifs through transition metal-mediated construction of C(sp3, sp2, and sp)–CF3 bonds via C–H/X bond functionalization or addition processes in both aliphatic and aromatic hydrocarbons .Molecular Structure Analysis

The molecular structure of “this compound” would likely involve a pyrrole ring with a trifluoromethyl group attached. The trifluoromethyl group contains three fluorine atoms and a methyl group .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would be influenced by the presence of the trifluoromethyl group and the pyrrole ring. Trifluoromethyl groups are known for their distinctive physical-chemical properties .Scientific Research Applications

Synthesis and Industrial Applications

5-(Trifluoromethyl)-1H-pyrrole-2-carbonitrile and its derivatives have been extensively studied for their synthesis and industrial applications. For instance, Li Wan-mei (2003) demonstrated a convenient preparation method for a derivative of this compound, emphasizing its suitability for large-scale production due to the ease of operation and mild conditions involved (Li Wan-mei, 2003). Furthermore, the study by Jianchao Chen et al. (2019) presented an efficient and eco-friendly protocol for synthesizing diverse 4,5-substituted 1H-pyrrole-3-carbonitriles, highlighting the high yield, easy work-up, and reusability of catalysts (Jianchao Chen et al., 2019).

Corrosion Inhibition

A study by C. Verma et al. (2015) revealed the potential of certain derivatives of this compound as effective corrosion inhibitors for mild steel in acidic environments. The research showed that these compounds inhibited corrosion by adsorbing onto the metal surface, acting as anodic type inhibitors (C. Verma et al., 2015).

Insecticidal and Acaricidal Activities

The insecticidal and acaricidal properties of 2-arylpyrrole derivatives, including those containing the this compound moiety, have been explored. Aiping Liu et al. (2012) synthesized a series of these derivatives, finding that some exhibited excellent insecticidal and acaricidal activities, outperforming existing commercial products in some cases (Aiping Liu et al., 2012).

Crystal Structure and Reaction Mechanism Studies

Research has also focused on the crystal structure and reaction mechanisms involving derivatives of this compound. The study by Chuanxiang Liu et al. (2013) analyzed the crystal structure of a derivative and proposed a reaction mechanism for its formation, contributing to a deeper understanding of the compound's chemical behavior (Chuanxiang Liu et al., 2013).

Photophysical Properties

The photophysical properties of derivatives of this compound have also been investigated. M. Bohnwagner et al. (2017) studied the fluorescence behavior of thiophene analogs of N-pyrrolobenzonitrile, which includes this compound, revealing complex photochemical properties and potential applications in optoelectronic devices (M. Bohnwagner et al., 2017).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-(trifluoromethyl)-1H-pyrrole-2-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F3N2/c7-6(8,9)5-2-1-4(3-10)11-5/h1-2,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBNVZLASKFCXTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC(=C1)C(F)(F)F)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F3N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-methoxy-N-((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzamide](/img/structure/B2727181.png)

![3-(4-Bromophenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal oxime](/img/structure/B2727183.png)

![1,6,7-trimethyl-8-(2-(m-tolylamino)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2727185.png)

![2-[(4-Chlorobenzyl)sulfanyl]-4,6-bis(4-methylstyryl)nicotinonitrile](/img/structure/B2727191.png)

![1-methyl-3-(2-methylallyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2727195.png)

![N-(1-cyano-3-methylbutyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2727196.png)

![(4R)-3-(2,2-Dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B2727197.png)